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Compound of Interest

4,5-Dibromo-2-methylpyridazin-3-
Compound Name:
one

Cat. No.: B080806

CAS Number: 13645-74-4

Disclaimer: This document provides a technical overview of 4,5-Dibromo-2-methylpyridazin-
3-one. It is intended for researchers, scientists, and drug development professionals. Detailed
experimental data for this specific compound are not extensively available in peer-reviewed
literature. Therefore, this guide presents a combination of known data for the compound,
plausible synthetic and analytical methodologies based on established chemical principles for
related structures, and the biological context of the broader pyridazinone chemical class.

Executive Summary

4,5-Dibromo-2-methylpyridazin-3-one is a halogenated heterocyclic compound belonging to
the pyridazinone class. Its primary role in the scientific field is as a chemical intermediate or
building block for the synthesis of more complex molecules, particularly in the realm of
pharmaceutical development.[1] The pyridazinone scaffold is of significant interest in medicinal
chemistry, with derivatives exhibiting a wide array of biological activities, including but not
limited to cardiovascular, anticancer, anti-inflammatory, and antimicrobial properties.[2][3][4]
This guide summarizes the known properties of this compound, provides detailed hypothetical
and generalized experimental protocols for its synthesis and characterization, and discusses its
potential applications in drug discovery workflows.

Chemical and Physical Properties
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While comprehensive experimental data is limited, the fundamental properties of 4,5-Dibromo-

2-methylpyridazin-3-one are available from chemical suppliers.

Property Value Reference(s)
CAS Number 13645-74-4 [5]
Molecular Formula CsH4Br2N:20 [5]
Molecular Weight 267.91 g/mol [5]
IUPAC Name 4,5-dibromo-2-methylpyridazin- 5]
3(2H)-one
Physical Form Solid [5]
Storage Conditions 2-8°C, Inert atmosphere [5]
Purity Typically >98% [5]

Synthesis and Characterization

A specific, peer-reviewed synthesis protocol for 4,5-Dibromo-2-methylpyridazin-3-one is not

readily available. However, a plausible two-step synthetic route can be proposed based on

established methods for pyridazinone synthesis and subsequent N-alkylation. This involves the

synthesis of the precursor 4,5-Dibromo-3(2H)-pyridazinone, followed by methylation.

Experimental Protocols

Protocol 3.1.1: Synthesis of 4,5-Dibromo-3(2H)-pyridazinone (Precursor)

This protocol is adapted from general synthesis methods for pyridazinones, which often involve

the cyclization of a y-keto acid with a hydrazine source, followed by bromination.

o Step 1: Synthesis of Pyridazin-3(2H)-one. A mixture of a suitable y-keto acid (e.g., 4-

oxobutanoic acid) and hydrazine hydrate in a 1:1.1 molar ratio is refluxed in a solvent such

as ethanol or acetic acid for 4-6 hours.[5]

o Step 2: Purification. The reaction mixture is cooled, and the solvent is removed under

reduced pressure. The resulting crude product is poured into ice-cold water, and the

© 2025 BenchChem. All rights reserved. 2/11

Tech Support


https://www.benchchem.com/product/b080806?utm_src=pdf-body
https://www.benchchem.com/product/b080806?utm_src=pdf-body
https://biomedpharmajournal.org/vol1no1/synthesis-and-antimicrobial-activity-of-some-pyridazinone-derivatives/
https://biomedpharmajournal.org/vol1no1/synthesis-and-antimicrobial-activity-of-some-pyridazinone-derivatives/
https://biomedpharmajournal.org/vol1no1/synthesis-and-antimicrobial-activity-of-some-pyridazinone-derivatives/
https://biomedpharmajournal.org/vol1no1/synthesis-and-antimicrobial-activity-of-some-pyridazinone-derivatives/
https://biomedpharmajournal.org/vol1no1/synthesis-and-antimicrobial-activity-of-some-pyridazinone-derivatives/
https://biomedpharmajournal.org/vol1no1/synthesis-and-antimicrobial-activity-of-some-pyridazinone-derivatives/
https://biomedpharmajournal.org/vol1no1/synthesis-and-antimicrobial-activity-of-some-pyridazinone-derivatives/
https://www.benchchem.com/product/b080806?utm_src=pdf-body
https://biomedpharmajournal.org/vol1no1/synthesis-and-antimicrobial-activity-of-some-pyridazinone-derivatives/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b080806?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

precipitate is collected by filtration, washed with water, and dried. Recrystallization from
agueous ethanol can be performed for further purification.

Step 3: Bromination. The dried pyridazin-3(2H)-one is dissolved in a suitable solvent like
glacial acetic acid. To this solution, 2.2 equivalents of bromine (Brz) are added dropwise at
room temperature with stirring.

Step 4: Reaction Completion and Isolation. The reaction mixture is stirred at an elevated
temperature (e.g., 60-80°C) for 2-4 hours, or until TLC analysis indicates the consumption of
the starting material.

Step 5: Final Purification. The mixture is cooled and poured onto crushed ice. The resulting
precipitate, 4,5-Dibromo-3(2H)-pyridazinone, is collected by filtration, washed thoroughly
with cold water and a dilute solution of sodium thiosulfate to remove excess bromine, and
then dried under vacuum.

Protocol 3.1.2: N-Methylation to Yield 4,5-Dibromo-2-methylpyridazin-3-one
This protocol is a generalized N-alkylation procedure for amide-like heterocycles.[6][7]

Step 1: Deprotonation. 4,5-Dibromo-3(2H)-pyridazinone (1.0 eq.) is dissolved in a dry aprotic
solvent such as N,N-dimethylformamide (DMF) or tetrahydrofuran (THF) under an inert
atmosphere (e.g., nitrogen or argon). A strong base, such as sodium hydride (NaH, 1.1 eq.),
is added portion-wise at 0°C. The mixture is stirred for 30-60 minutes at this temperature to
allow for complete deprotonation.

Step 2: Methylation. A methylating agent, such as dimethyl sulfate ((CH3)2SOa4, 1.1 eq.) or
methyl iodide (CHsl, 1.1 eq.), is added dropwise to the reaction mixture at 0°C.

Step 3: Reaction. The reaction is allowed to warm to room temperature and stirred for 12-24
hours. The progress is monitored by TLC.

Step 4: Quenching and Extraction. Upon completion, the reaction is carefully quenched by
the slow addition of water. The product is extracted into an organic solvent like ethyl acetate.
The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate,
and filtered.
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o Step 5: Purification. The solvent is evaporated under reduced pressure, and the crude
product is purified by column chromatography on silica gel to yield 4,5-Dibromo-2-
methylpyridazin-3-one.

Expected Spectroscopic Data

The following tables summarize the expected spectroscopic characteristics for 4,5-Dibromo-2-
methylpyridazin-3-one based on its structure and data from analogous compounds.[8][9][10]

Table 3.2.1: Expected *H NMR Spectral Data (400 MHz, CDCls)

Chemical Shift (5,

Multiplicity Integration Assignment
ppm)
. H-6 (Pyridazinone ring
~7.8-8.0 Singlet (s) 1H
proton)
: N-CHs (Methyl
~3.6-38 Singlet (s) 3H

protons)

Table 3.2.2: Expected 3C NMR Spectral Data (100 MHz, CDCIs)

Chemical Shift (6, ppm) Assighment
~ 158 - 162 C=0 (Carbonyl)
~135-140 C-6
~125-130 C-Br (C-4)
~115-120 C-Br (C-5)
~35-40 N-CHs

Table 3.2.3: Expected FT-IR and Mass Spectrometry Data
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Technique Expected Peaks | Characteristics

~1660-1680 cm~1t (C=0 stretch), ~1580-1620
FT-IR (KBr) cm™1 (C=N stretch), ~2920-2980 cm~* (C-H
stretch, methyl), ~550-650 cm~1 (C-Br stretch)

Isotopic pattern characteristic of two bromine
MS (EI) atoms (M, M+2, M+4 peaks in ~1:2:1 ratio).
Expected M* at m/z = 266, 268, 270.

Application in Drug Discovery and Development

4,5-Dibromo-2-methylpyridazin-3-one serves as a versatile scaffold for the synthesis of
biologically active molecules. The two bromine atoms provide reactive handles for various
cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to introduce diverse
substituents at the 4- and 5-positions, enabling the creation of large chemical libraries for drug
screening.

General Synthetic Workflow

The use of this intermediate in a drug discovery program typically follows a multi-step workflow,
starting from the core scaffold and leading to a final candidate compound for biological
evaluation.
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Caption: General workflow for the use of 4,5-Dibromo-2-methylpyridazin-3-one in drug
discovery.

Biological Targets of Pyridazinone Derivatives

The pyridazinone core is present in numerous compounds investigated for various therapeutic
targets. A prominent area of research is in oncology, where pyridazinone derivatives have been
developed as inhibitors of protein kinases, which are crucial regulators of cell signaling

pathways often dysregulated in cancer.[1][4]
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Caption: Inhibition of the MAPK/ERK signaling pathway by a hypothetical pyridazinone-based
kinase inhibitor.

This diagram illustrates how a drug derived from the pyridazinone scaffold might function. Many
receptor tyrosine kinases (RTKs), when activated by growth factors, initiate downstream
signaling cascades like the MAPK/ERK pathway. This pathway is critical for cell proliferation,
differentiation, and survival. In many cancers, this pathway is constitutively active.
Pyridazinone-based drugs can be designed to bind to the ATP-binding pocket of these kinases,
inhibiting their function and thereby blocking the signaling cascade that leads to tumor growth
and angiogenesis.[11]

Safety and Handling

4,5-Dibromo-2-methylpyridazin-3-one should be handled with appropriate safety precautions
in a laboratory setting.

Hazard Statement Description

H302 Harmful if swallowed

H315 Causes skin irritation

H319 Causes serious eye irritation
H335 May cause respiratory irritation

Precautionary Measures:
¢ Use in a well-ventilated area or fume hood.

o Wear appropriate personal protective equipment (PPE), including safety goggles, gloves,
and a lab coat.

« Avoid inhalation of dust.
e Avoid contact with skin and eyes.

» Store in a tightly sealed container in a cool, dry place.
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Conclusion

4,5-Dibromo-2-methylpyridazin-3-one is a valuable chemical intermediate whose utility is
derived from the proven pharmacological potential of the pyridazinone scaffold. While detailed
studies on the compound itself are scarce, its structure provides a robust platform for the
synthesis of diverse chemical libraries. Researchers and drug development professionals can
leverage this building block to explore novel therapeutics targeting a wide range of diseases,
particularly in the fields of oncology and cardiovascular medicine. Further research into the
reactivity and applications of this specific intermediate could open new avenues for the
development of next-generation pharmaceuticals.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 11/11 Tech Support


https://pubmed.ncbi.nlm.nih.gov/30025343/
https://pubmed.ncbi.nlm.nih.gov/30025343/
https://www.benchchem.com/product/b080806#4-5-dibromo-2-methylpyridazin-3-one-cas-number
https://www.benchchem.com/product/b080806#4-5-dibromo-2-methylpyridazin-3-one-cas-number
https://www.benchchem.com/product/b080806#4-5-dibromo-2-methylpyridazin-3-one-cas-number
https://www.benchchem.com/product/b080806#4-5-dibromo-2-methylpyridazin-3-one-cas-number
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b080806?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b080806?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

